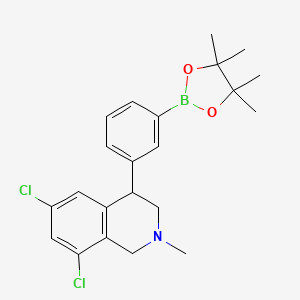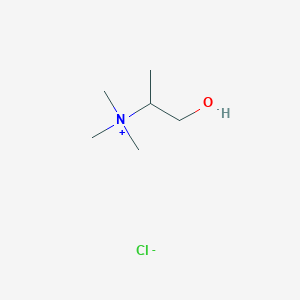
(2-Hydroxy-1-methylethyl)trimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride is an organic compound with the molecular formula C6H15ClNO. It is a quaternary ammonium compound, characterized by the presence of a positively charged nitrogen atom. This compound is typically found as a white crystalline powder and is highly soluble in water. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride can be synthesized through a multi-step process. One common method involves the reaction of N,N,N-trimethylpropan-2-amine with hydrochloric acid. The reaction proceeds as follows:
Step 1: N,N,N-trimethylpropan-2-amine is dissolved in an appropriate solvent, such as ethanol.
Step 2: Hydrochloric acid is slowly added to the solution while maintaining the temperature at around 0-5°C.
Step 3: The reaction mixture is stirred for several hours, allowing the formation of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride.
Step 4: The product is then isolated by filtration and recrystallized from a suitable solvent to obtain pure 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride.
Industrial Production Methods: In industrial settings, the production of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride often involves large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically dried and packaged for distribution.
化学反应分析
Types of Reactions: 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other anions, such as iodide or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: N-oxides of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride.
Reduction: Secondary or tertiary amines.
Substitution: 1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide or bromide.
科学研究应用
1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport mechanisms.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and personal care products.
作用机制
The mechanism of action of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride involves its interaction with biological membranes and proteins. The positively charged ammonium group allows the compound to bind to negatively charged sites on cell membranes, altering membrane permeability and disrupting cellular processes. This property makes it effective as an antimicrobial agent, as it can disrupt the cell membranes of bacteria and other microorganisms.
相似化合物的比较
- 1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide
- 1-Hydroxy-N,N,N-trimethylpropan-2-aminium bromide
Comparison: 1-Hydroxy-N,N,N-trimethylpropan-2-aminium chloride is unique due to its chloride ion, which influences its solubility and reactivity. Compared to its iodide and bromide counterparts, the chloride variant is more commonly used in industrial applications due to its lower cost and higher availability. The iodide and bromide variants, however, may offer different reactivity profiles and are used in specific niche applications.
属性
分子式 |
C6H16ClNO |
|---|---|
分子量 |
153.65 g/mol |
IUPAC 名称 |
1-hydroxypropan-2-yl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO.ClH/c1-6(5-8)7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
DRYJEGLKHMOYLS-UHFFFAOYSA-M |
规范 SMILES |
CC(CO)[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


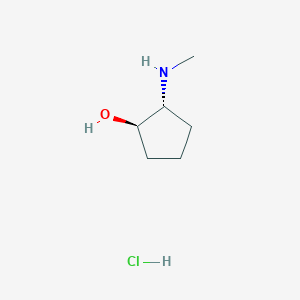
![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
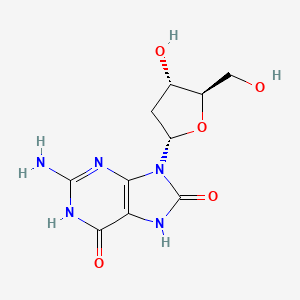

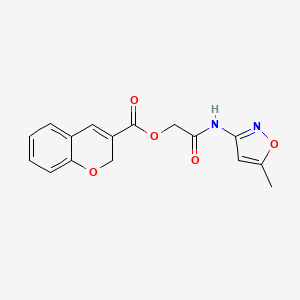

![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)
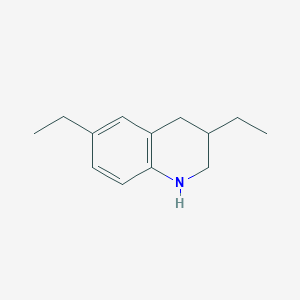
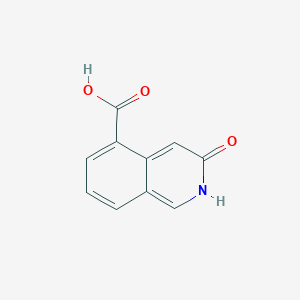


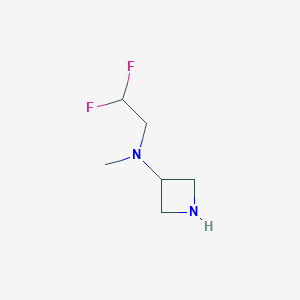
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944510.png)
